molecular formula C20H14BrClN4O3 B6567749 N-(3-bromophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921574-68-7

N-(3-bromophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B6567749
CAS No.: 921574-68-7
M. Wt: 473.7 g/mol
InChI Key: LOVMBKQKYHRPIF-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core substituted with halogenated aryl groups (3-bromophenyl and 4-chlorophenyl) and a carboxamide moiety. Pyrrolopyrimidine derivatives are known for their bioactivity, including anticancer and enzyme inhibitory properties .

Properties

IUPAC Name

N-(3-bromophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN4O3/c1-25-10-15(18(27)23-13-4-2-3-11(21)9-13)16-17(25)19(28)26(20(29)24-16)14-7-5-12(22)6-8-14/h2-10H,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVMBKQKYHRPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Testing : The compound exhibited an IC50 value lower than that of established chemotherapeutics like doxorubicin in certain cancer cell lines, indicating a promising anticancer profile .
  • Mechanism of Action : Research suggests that the compound induces apoptosis through caspase activation and disrupts microtubule dynamics, leading to cell cycle arrest and subsequent cell death .

Structure-Activity Relationship (SAR)

The structure of the compound is pivotal in determining its biological activity. Key observations include:

  • Substituents Influence : The presence of bromine and chlorine substituents on the phenyl rings significantly enhances the anticancer activity. Specifically, halogen atoms are known to increase lipophilicity and improve binding affinity to target proteins .
  • Molecular Dynamics Simulations : Computational studies have shown that the compound interacts with target proteins primarily through hydrophobic interactions, which are crucial for its cytotoxic effects .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Bacterial Inhibition : Preliminary results indicate that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .

Other Biological Activities

In addition to anticancer and antimicrobial effects, there are indications of other potential biological activities:

  • Anti-inflammatory Properties : Some derivatives of similar pyrimidine compounds have shown anti-inflammatory effects, suggesting that this compound may also exhibit such properties .
  • Neuroprotective Effects : Emerging research points towards neuroprotective capabilities, warranting further investigation into its potential use in neurodegenerative diseases .

Study 1: Cytotoxicity Assessment

A study conducted on various human cancer cell lines (DU145 and K562) showed that this compound exhibited significant cytotoxicity with IC50 values lower than 10 µM in both cell lines. The study utilized flow cytometry to assess apoptosis rates post-treatment.

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. Results indicated an MIC of 31.25 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest a potential role as an antibacterial agent in clinical settings.

Summary Table of Biological Activities

Biological ActivityObservationsReference
AnticancerSignificant cytotoxicity in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative
Anti-inflammatoryPotential anti-inflammatory effects noted
NeuroprotectiveEmerging evidence suggests neuroprotective effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Pyrrolo[3,2-d]pyrimidine Derivatives
  • Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate (): Key Differences: Lacks the 3-bromophenyl group and features an ester instead of a carboxamide. Biological Relevance: Exhibits anticancer activity and acts as a purine nucleoside phosphorylase inhibitor . Structural Insight: The dipentylamino group enhances solubility, while the ester may reduce hydrogen-bonding capacity compared to the carboxamide in the target compound.
Pyrrolo[2,3-d]pyrimidine Derivatives
  • 7-cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (): Key Differences: Sulfamoylphenyl and cyclopentyl substituents instead of halogens. Synthesis: Prepared via Pd-catalyzed coupling, suggesting similar synthetic routes could apply to the target compound .

Halogen-Substituted Analogous Compounds

a. Chalcone Derivatives ():
  • (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3 in ): Key Differences: Linear enone system vs. fused pyrrolopyrimidine core. Activity: Demonstrated cytotoxicity against MCF-7 cell lines (IC₅₀ = 12.5 µM) . Structural Impact: The absence of a heterocyclic core reduces metabolic stability compared to the target compound.
b. Pyrazole Derivatives ():
  • 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide :
    • Key Differences : Pyrazole-thioamide scaffold with a tetrahydroindole moiety.
    • Spectroscopic Data : IR peaks at 1167 cm⁻¹ (C=S) and 1651 cm⁻¹ (C=O) differ from the target compound’s carbonyl-rich profile .

Carboxamide-Containing Analogues

  • N-(4-chlorophenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-tetrahydropyrimidine-5-carboxamide (): Key Differences: Saturated tetrahydropyrimidine ring vs. fused pyrrolopyrimidine.

Structural and Spectroscopic Comparisons

Table 1: Substituent Effects on Key Properties

Compound Class Core Structure Halogen Substituents Bioactivity Highlights Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3-Bromophenyl, 4-Chlorophenyl Hypothesized anticancer N/A
Ethyl Pyrrolopyrimidine Ester Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl Anticancer, enzyme inhibition
Chalcone C3 Enone 3-Bromophenyl Cytotoxic (IC₅₀ = 12.5 µM)
Pyrazole-Thioamide Pyrazole 4-Bromophenyl Not reported

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can regioselectivity challenges be addressed?

  • Methodological Answer : The compound’s pyrrolo[3,2-d]pyrimidine core can be synthesized via cyclocondensation of substituted pyrimidine precursors with β-keto esters. For regioselectivity, use microwave-assisted synthesis to enhance reaction kinetics and reduce side products. X-ray crystallography (as in ) confirms regiochemical outcomes by resolving bond angles (e.g., C6–C7–C8 = 120.9°) and torsion angles .

Q. How should researchers characterize the compound’s solid-state structure and confirm purity?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) with a Cu-Kα radiation source (λ = 1.54178 Å) to resolve molecular packing and hydrogen-bonding networks. For purity, combine HPLC (≥95% purity threshold) with differential scanning calorimetry (DSC) to detect polymorphic impurities. SC-XRD parameters (e.g., R factor = 0.054, data-to-parameter ratio = 13.6) are critical for structural validation .

Q. What in vitro assays are suitable for preliminary biological evaluation (e.g., kinase inhibition)?

  • Methodological Answer : Prioritize fluorescence-based kinase assays (e.g., ADP-Glo™) targeting conserved ATP-binding pockets. The bromophenyl and chlorophenyl substituents may enhance hydrophobic interactions with kinase domains. Use IC50 dose-response curves (4-parameter logistic fit) to quantify potency. Cross-validate with surface plasmon resonance (SPR) for binding kinetics .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for large-scale synthesis?

  • Methodological Answer : Apply quantum chemical reaction path searches (e.g., GRRM17 software) to map transition states and identify low-energy pathways. ICReDD’s approach () integrates computed activation energies (ΔG‡) with experimental validation, reducing trial-and-error optimization. For example, optimize ester hydrolysis steps by simulating pH-dependent intermediates .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Conduct meta-analysis of dose-response data using tools like Prism or R. For discrepancies (e.g., IC50 variability >10-fold), verify assay conditions (e.g., ATP concentrations in kinase assays). Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model protein-ligand flexibility under different pH/temperature conditions .

Q. How can researchers design derivatives to improve metabolic stability without compromising potency?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies with systematic substitutions at the 5-methyl and carboxamide positions. Use in silico ADMET predictors (e.g., SwissADME) to prioritize derivatives with lower cLogP (<5) and higher microsomal stability. Validate via LC-MS/MS metabolic profiling in hepatocyte models .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine thermal shift assays (TSA) with cryo-EM for target engagement studies in cell lysates. For in vivo models, use isotope-labeled analogs (e.g., 13C/15N) tracked via PET/MRI imaging. Cross-correlate with transcriptomic profiling (RNA-seq) to identify off-target effects .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on bond lengths or angles?

  • Methodological Answer : Re-analyze raw diffraction data (e.g., .hkl files) using Olex2 or SHELXL. For disordered regions (e.g., ’s main residue disorder), apply TLS refinement to model anisotropic displacement parameters. Compare with DFT-optimized geometries (B3LYP/6-31G*) to resolve discrepancies >0.05 Å in bond lengths .

Future Directions

  • Reaction Engineering : Integrate continuous flow synthesis with AI-driven process control () to enhance yield and reduce waste .
  • Target Expansion : Explore non-kinase targets (e.g., GPCRs) via chemoproteomic profiling using activity-based probes .

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